molecular formula C21H18BF3 B14243590 Tris[4-(fluoromethyl)phenyl]borane CAS No. 351466-25-6

Tris[4-(fluoromethyl)phenyl]borane

Cat. No.: B14243590
CAS No.: 351466-25-6
M. Wt: 338.2 g/mol
InChI Key: OSMBUUFIZBTSNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris[4-(fluoromethyl)phenyl]borane is an organoborane Lewis acid of significant interest in synthetic and polymer chemistry. Its structure, featuring electron-withdrawing fluoromethyl groups, is designed to enhance Lewis acidity while maintaining stability, analogous to the well-established tris(pentafluorophenyl)borane (B(C6F5)3) . This class of boranes is prized for its high thermal stability and tolerance to moisture and oxygen, making it a robust tool in research settings . Its primary research value lies in its application as a catalyst or co-catalyst. It is anticipated to be highly effective in promoting the Piers-Rubinsztajn reaction, facilitating the condensation between hydrosilanes and alkoxysilanes or silanols for the controlled synthesis of well-defined siloxane polymers and oligomers . Furthermore, it may serve as a potent catalyst for hydrosilylation reactions, reducing carbonyls and imines, and as a key component in Frustrated Lewis Pairs (FLPs) for the metal-free activation of small molecules like H2 . The mechanism of action typically involves the borane's vacant p-orbital coordinating with a Lewis basic site on a substrate (e.g., an oxygen or nitrogen atom), thereby activating it for subsequent reactions such as hydride transfer from a silane reagent . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

351466-25-6

Molecular Formula

C21H18BF3

Molecular Weight

338.2 g/mol

IUPAC Name

tris[4-(fluoromethyl)phenyl]borane

InChI

InChI=1S/C21H18BF3/c23-13-16-1-7-19(8-2-16)22(20-9-3-17(14-24)4-10-20)21-11-5-18(15-25)6-12-21/h1-12H,13-15H2

InChI Key

OSMBUUFIZBTSNO-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)CF)(C2=CC=C(C=C2)CF)C3=CC=C(C=C3)CF

Origin of Product

United States

Synthetic Methodologies and Strategic Design for Tris 4 Fluoromethyl Phenyl Borane

Development of Efficient Synthetic Routes to Tris[4-(fluoromethyl)phenyl]borane

The primary route to symmetrical triarylboranes involves the reaction of an aryl-organometallic reagent with a suitable boron halide. The efficiency of this route hinges on the successful preparation of the organometallic precursor and the optimization of the subsequent transmetalation step.

Exploration of Organometallic Precursors (e.g., Grignard Reagents, Organolithium Compounds) in Arylborane Synthesis

The synthesis of this compound would logically begin with the preparation of an organometallic reagent derived from a 4-(fluoromethyl)phenyl halide. The two most common and practical choices are Grignard reagents and organolithium compounds.

Grignard Reagents: The formation of a Grignard reagent, specifically 4-(fluoromethyl)phenylmagnesium halide, represents the most conventional approach. This involves the reaction of an aryl halide, such as 1-bromo-4-(fluoromethyl)benzene, with magnesium turnings in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). miracosta.eduorgsyn.org The reaction is initiated, often with the aid of iodine or sonication, and proceeds as an exothermic process. prepchem.com Maintaining strictly anhydrous conditions is critical, as any trace of water will quench the highly basic Grignard reagent, reducing the yield. miracosta.edumasterorganicchemistry.com The fluoromethyl group (-CH2F) is generally stable under these conditions and is not prone to the β-fluoride elimination that can be problematic with α-trifluoromethyl organometallic reagents. nih.gov

Organolithium Compounds: An alternative to Grignard reagents is the use of an organolithium precursor, 4-(fluoromethyl)phenyllithium. This can be prepared by reacting the corresponding aryl halide with lithium metal, typically in a hydrocarbon solvent like pentane (B18724) or hexane (B92381). masterorganicchemistry.comlibretexts.org Organolithium reagents are generally more reactive than their Grignard counterparts. youtube.com The preparation requires two equivalents of lithium metal for the metal-halogen exchange. youtube.com As with Grignard reagents, the exclusion of moisture and air is paramount for a successful synthesis. masterorganicchemistry.com

Optimization of Boron Halide Transmetalation Reactions for the Synthesis of this compound

Once the organometallic precursor is formed, it is reacted with a boron halide in a transmetalation reaction to form the three carbon-boron bonds of the target molecule. The general reaction involves three equivalents of the aryl-organometallic reagent reacting with one equivalent of a boron trihalide.

Key parameters for optimization include:

Choice of Boron Halide: Boron trifluoride diethyl etherate (BF₃·OEt₂) and boron trichloride (B1173362) (BCl₃) are common choices. BF₃·OEt₂ is a convenient liquid, while BCl₃ is a gas that is often used as a solution in a non-polar solvent.

Stoichiometry: A precise 3:1 molar ratio of the organometallic reagent to the boron halide is theoretically required. In practice, a slight excess of the Grignard or organolithium reagent may be used to ensure complete consumption of the boron halide.

Solvent: The reaction is typically carried out in the same ether solvent used for the Grignard reagent's preparation (e.g., THF, diethyl ether).

Temperature Control: The addition of the boron halide to the organometallic solution is often performed at low temperatures (e.g., -78 °C to 0 °C) to control the exothermic reaction and minimize side reactions. The mixture is then allowed to warm to room temperature to ensure the reaction goes to completion. researchgate.net

The table below summarizes typical conditions for this transmetalation step, based on analogous triarylborane syntheses.

ParameterConditionRationale
Organometallic Reagent 4-(fluoromethyl)phenylmagnesium bromideStandard, reliable precursor.
Boron Source Boron trifluoride diethyl etherate (BF₃·OEt₂)Easy to handle liquid, common reagent.
Stoichiometry (Aryl-MgX:BX₃) 3:1 to 3.1:1Ensures complete conversion of the boron halide.
Solvent Anhydrous Tetrahydrofuran (THF) or Diethyl EtherCommon solvent for Grignard formation and reaction.
Initial Temperature 0 °C to -78 °CControls exothermic reaction, minimizes side products.
Reaction Time 2-24 hoursAllows for complete transmetalation upon warming.

Alternative Synthetic Approaches to this compound

While the Grignard/organolithium route is the most direct, alternative methods exist that can be advantageous, particularly when dealing with sensitive functional groups.

Organozinc Reagents: The use of organozinc compounds, prepared from aryl halides and activated zinc, offers a pathway that is tolerant of a wider array of functional groups. mdpi.commdpi.com The in-situ generated 4-(fluoromethyl)phenylzinc halide could be coupled with a boron trihalide, potentially under palladium catalysis, to yield the desired triarylborane.

From Potassium Aryltrifluoroborates: A more modern and modular approach involves using bench-stable potassium aryltrifluoroborates as precursors. researchgate.net For instance, potassium [4-(fluoromethyl)phenyl]trifluoroborate could be reacted with two equivalents of 4-(fluoromethyl)phenylmagnesium bromide to synthesize the target compound. This method allows for the stepwise and controlled synthesis of both symmetrical and unsymmetrical triarylboranes. researchgate.net

Purification and Isolation Protocols for High-Purity this compound

Triarylboranes are typically sensitive to air and moisture, necessitating careful handling under an inert atmosphere (e.g., nitrogen or argon). The purification of this compound would follow established protocols for related compounds.

Workup: After the reaction is complete, the mixture is typically treated with a dilute acid to quench any remaining organometallic reagent and to dissolve the magnesium or lithium salts (e.g., MgBr₂ or LiCl).

Extraction: The product is extracted into an organic solvent, such as diethyl ether or dichloromethane. The organic layer is then washed with water and brine and dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate.

Removal of Solvent: The solvent is removed under reduced pressure.

Final Purification: High purity is typically achieved through one of the following methods:

Crystallization: The crude product can be dissolved in a minimal amount of a relatively non-polar solvent (e.g., toluene (B28343) or dichloromethane) and a less polar solvent (e.g., pentane or hexane) is added to induce precipitation of the pure product.

Sublimation: For thermally stable compounds, vacuum sublimation is an excellent method to obtain very pure, crystalline material, effectively removing non-volatile impurities.

Scalability Considerations for the Synthesis of this compound

Transitioning the synthesis of this compound from a laboratory scale to an industrial scale introduces several key challenges that must be addressed.

Reagent Cost and Availability: The primary starting material, likely 1-bromo-4-(fluoromethyl)benzene, must be available in large quantities at a reasonable cost.

Safety and Handling: The large-scale use of metallic lithium or magnesium, flammable ether solvents, and pyrophoric organometallic intermediates requires specialized equipment and stringent safety protocols to manage risks of fire and explosion.

Thermal Management: The formation of Grignard reagents is highly exothermic. Industrial-scale reactors must have efficient cooling systems to dissipate the heat generated and maintain optimal reaction temperatures to prevent runaway reactions and the formation of byproducts like biphenyls.

Process Efficiency and Purification: On a large scale, filtration of large volumes of magnesium salts can be cumbersome. The purification method must be robust and scalable. Crystallization is often preferred over chromatography or sublimation for large-scale production due to lower cost and higher throughput. Developing a reliable crystallization process that consistently yields the desired purity and crystal form is crucial.

Waste Management: The process generates significant amounts of salt byproducts (magnesium or lithium halides) and solvent waste, which must be managed and disposed of in an environmentally responsible and cost-effective manner.

Fundamental Lewis Acidity and Electronic Properties of Tris 4 Fluoromethyl Phenyl Borane

Quantitative Assessment of Lewis Acidity for Tris[4-(fluoromethyl)phenyl]borane

The strength of a Lewis acid is a crucial parameter that dictates its reactivity and catalytic potential. For triarylboranes, this property is finely tuned by the substituents on the aryl rings. The Lewis acidity of this compound is assessed using established experimental and computational methods.

Experimental Determination of Lewis Acidity (e.g., Gutmann-Beckett Acceptor Numbers)

The Gutmann-Beckett method is a widely used experimental technique to quantify the Lewis acidity of a substance. wikipedia.org It involves using a probe molecule, typically triethylphosphine (B1216732) oxide (Et₃PO), and measuring the change in its ³¹P NMR chemical shift upon interaction with the Lewis acid. wikipedia.org The oxygen atom of Et₃PO acts as a Lewis base, donating electron density to the Lewis acidic center of the compound being studied. This interaction deshields the phosphorus nucleus, resulting in a downfield shift in the ³¹P NMR spectrum. wikipedia.org

The magnitude of this chemical shift change (Δδ) is directly proportional to the strength of the Lewis acid. This value can be used to calculate an Acceptor Number (AN), which provides a convenient scale for comparing Lewis acidities. wikipedia.org For instance, the strong Lewis acid antimony pentachloride (SbF₅) has a reference AN of 100, while the weakly acidic solvent hexane (B92381) has an AN of 0. wikipedia.org While this method is extensively applied to various boranes, specific Gutmann-Beckett Acceptor Number data for this compound is not prominently available in current literature. However, the AN for the well-known fluorinated borane (B79455), tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), is reported as 82. wikipedia.org

Fluoride (B91410) Ion Affinity (FIA) as a Metric for Lewis Acidity in this compound

A powerful computational method for quantifying Lewis acidity is the calculation of the Fluoride Ion Affinity (FIA). researchgate.netcardiff.ac.uk FIA is defined as the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion (F⁻). A higher FIA value indicates a stronger Lewis acid, as more energy is released upon forming an adduct with the fluoride ion. cardiff.ac.uk This method is particularly useful as it avoids solvent effects and provides a direct measure of the intrinsic electrophilicity of the boron center.

For comparison, the highly acidic tris(pentafluorophenyl)borane, B(C₆F₅)₃, has a calculated FIA of 452 kJ mol⁻¹. researchgate.net Another potent example, tris[tetrafluoro-4-(trifluoromethyl)phenyl]borane, exhibits an even higher FIA, underscoring its classification as a Lewis superacid, stronger than SbF₅. nih.gov Although a precise calculated FIA value for this compound is not specifically documented in the reviewed literature, its value is expected to reflect the electronic influence of the 4-(fluoromethyl) substituent.

Comparative Analysis of Lewis Acidity: this compound versus Related Fluorinated Triarylboranes

The Lewis acidity of a triarylborane is profoundly influenced by the nature and position of substituents on the phenyl rings. acs.org

Influence of the 4-(Fluoromethyl) Substituent Position on Boron Electrophilicity

The placement of electron-withdrawing groups on the aryl rings is a primary strategy for enhancing the Lewis acidity of boranes. acs.orglibretexts.org When substituents are placed at the para position (the 4-position) of the phenyl ring, their electronic influence is transmitted to the boron center primarily through inductive and resonance effects. For the 4-(fluoromethyl) group (-CH₂F), the primary influence is an electron-withdrawing inductive effect (-I effect) due to the high electronegativity of the fluorine atom. This effect withdraws electron density from the phenyl ring, which in turn makes the boron atom more electron-deficient and thus more electrophilic (i.e., a stronger Lewis acid). libretexts.orglibretexts.org The para position allows this inductive effect to effectively modulate the electronic character of the boron center.

Electronic Effects of -CH₂F versus -CF₃ and -F Substituents on Lewis Acidity

The choice of fluorine-containing substituent significantly impacts the resulting Lewis acidity. The effects of the -CH₂F, -CF₃, and -F groups can be compared to understand the relative acidity of this compound.

-CH₂F (Fluoromethyl) group: This group is inductively electron-withdrawing. However, the presence of the methylene (B1212753) spacer (-CH₂-) mitigates the effect compared to a group where the fluorine atoms are directly attached to the ring or an adjacent carbon.

-CF₃ (Trifluoromethyl) group: This group is a much stronger electron-withdrawing group than -CH₂F due to the cumulative inductive effect of three fluorine atoms. Consequently, boranes like tris(4-trifluoromethylphenyl)borane are expected to be significantly more Lewis acidic than this compound. reddit.com For example, tris[tetrafluoro-4-(trifluoromethyl)phenyl]borane is considered a Lewis superacid. nih.gov

-F (Fluoro) substituent: A fluorine atom directly attached to the phenyl ring exerts a strong inductive electron-withdrawing effect but also a competing π-donating resonance effect (+R effect). In the para position, both effects are operative. While the inductive effect generally dominates, making fluorinated boranes like B(C₆F₅)₃ strong Lewis acids, the resonance effect can slightly counteract the increase in acidity. sigmaaldrich.com

Table 1: Comparative Lewis Acidity Data for Selected Fluorinated Triarylboranes

Compound Name Abbreviation Lewis Acidity Metric Value
Tris(pentafluorophenyl)borane B(C₆F₅)₃ Gutmann-Beckett AN 82 wikipedia.org
Tris(pentafluorophenyl)borane B(C₆F₅)₃ FIA (kJ mol⁻¹) 452 researchgate.net
Tris[tetrafluoro-4-(trifluoromethyl)phenyl]borane BTolF Gutmann-Beckett AN >100 (relative to BCF) nih.gov
Tris[tetrafluoro-4-(trifluoromethyl)phenyl]borane BTolF FIA (kJ mol⁻¹) >501 (higher than SbF₅) nih.gov

Note: Data for this compound is not available for direct comparison.

Theoretical and Computational Elucidation of Electronic Structure in this compound

Computational studies, particularly using Density Functional Theory (DFT), provide deep insights into the electronic structure of triarylboranes. rsc.org For a typical triarylborane, the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly the vacant pz orbital on the three-coordinate boron atom. rsc.org The energy of this LUMO is a key indicator of the molecule's Lewis acidity; a lower LUMO energy corresponds to a stronger Lewis acid, as it is more favorable for the molecule to accept an electron pair from a Lewis base.

For this compound, theoretical calculations would be expected to show:

A LUMO with significant character on the boron pz orbital. rsc.org

The electron-withdrawing -CH₂F groups would stabilize the molecule's frontier orbitals, leading to a lower LUMO energy compared to non-substituted triphenylborane.

This lowering of the LUMO energy directly translates to an enhanced electrophilicity and Lewis acidity of the boron center, consistent with the principles discussed in the comparative analysis.

Computational models are also crucial for determining properties like the Fluoride Ion Affinity and for visualizing the electrostatic potential map, which would show a significant region of positive potential (electron deficiency) around the boron atom.

Density Functional Theory (DFT) Studies on Charge Distribution, Frontier Molecular Orbitals, and Electrostatic Potential

Density Functional Theory (DFT) is a powerful computational method used to predict the electronic structure of molecules. epa.gov For triarylboranes, DFT calculations provide insight into the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). These calculated properties are crucial for understanding the molecule's reactivity and Lewis acidity. acs.orgacs.org

Charge Distribution: The electron-withdrawing nature of the fluorine atom in the 4-(fluoromethyl)phenyl substituent is anticipated to pull electron density away from the phenyl ring and, consequently, from the boron atom. This inductive effect would render the boron center more electron-deficient and thus a stronger Lewis acid compared to unsubstituted triphenylborane. DFT calculations would likely reveal a significant positive partial charge on the boron atom.

Frontier Molecular Orbitals (HOMO and LUMO): The reactivity of a molecule is often governed by its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). rsc.org For triarylboranes, the LUMO is typically centered on the vacant pz orbital of the boron atom. beilstein-journals.org The energy of this LUMO is a key indicator of the molecule's Lewis acidity; a lower LUMO energy corresponds to a stronger Lewis acid as it is more favorable for accepting a pair of electrons. The electron-withdrawing -CH2F groups in this compound are expected to lower the energy of the LUMO compared to non-fluorinated analogues, thereby enhancing its Lewis acidic character. The HOMO, in contrast, is generally located on the π-system of the aryl rings. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. epa.gov

Electrostatic Potential: The molecular electrostatic potential (MEP) map visually represents the charge distribution of a molecule, highlighting electron-rich (negative potential) and electron-deficient (positive potential) regions. acs.org For this compound, the MEP would be expected to show a strongly positive potential around the boron center, confirming its electrophilic nature. The fluorine atoms of the fluoromethyl groups would exhibit regions of negative potential.

Hypothetical DFT Data for this compound

The following table presents a hypothetical but representative set of data that would be expected from a DFT study of this compound, based on trends observed in similar fluorinated boranes.

PropertyExpected Value/ObservationSignificance
LUMO Energy Lower than triphenylboraneIndicates enhanced Lewis acidity
HOMO-LUMO Gap LargeSuggests good kinetic stability
Charge on Boron Atom Positive (e.g., > +1.0)Confirms electron deficiency
MEP at Boron Center Highly PositiveHighlights electrophilic character

Analysis of Intramolecular Interactions (e.g., C-F···B Interactions) and their Impact on Lewis Acidity

In the case of this compound, the fluoromethyl group is located at the para-position of the phenyl ring, which is distant from the boron center. Due to this separation, a direct intramolecular C-F···B bonding interaction is geometrically impossible. The primary influence of the fluoromethyl group on the Lewis acidity of the boron center is therefore electronic rather than steric or through-space bonding.

The effect of the -CH2F substituent is transmitted through the phenyl ring via inductive effects. The strong electronegativity of the fluorine atom causes a polarization of the C-F bond, which in turn leads to an inductive withdrawal of electron density from the phenyl ring. This electron withdrawal enhances the electron-deficiency of the boron atom, thereby increasing its Lewis acidity. The absence of the mitigating F···B intramolecular donation, which is often seen in ortho-fluorinated systems, means that the full electron-withdrawing power of the substituents is exerted on the boron center. This would likely make this compound a stronger Lewis acid than its ortho-substituted counterpart, assuming other factors are equal.

Catalytic Reactivity of Tris 4 Fluoromethyl Phenyl Borane

Tris[4-(fluoromethyl)phenyl]borane as a Lewis Acid Catalyst in Hydroboration Reactions

Catalytic Hydroboration of Unsaturated Carbon-Carbon Bonds (Alkenes, Alkynes)

No research findings are available on the use of this compound as a catalyst for the hydroboration of alkenes and alkynes.

Catalytic Hydroboration of Carbon-Heteroatom Multiple Bonds (Aldehydes, Ketones, Imines)

There is no published data on the catalytic activity of this compound in the hydroboration of aldehydes, ketones, or imines.

Regio- and Stereoselectivity in this compound-Catalyzed Hydroborations

Due to the lack of studies on its catalytic hydroboration reactions, there is no information regarding the regio- and stereoselectivity that might be imparted by this compound.

Applications of this compound in Frustrated Lewis Pair (FLP) Chemistry

Activation of Small Molecules (e.g., H₂, CO₂) by this compound-Based FLPs

No literature exists describing the formation of Frustrated Lewis Pairs involving this compound or their subsequent use in the activation of small molecules such as dihydrogen (H₂) or carbon dioxide (CO₂).

Design Principles for Optimal Lewis Base Partners in this compound FLPs

Without any examples of FLPs based on this compound, there are no established design principles for selecting suitable Lewis base partners to form reactive pairs with this specific borane (B79455).

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the catalytic reactivity of the chemical compound This compound in the areas of hydrosilylation, hydroamination, Lewis acid-mediated bond activation and rearrangements, catalytic transfer hydrogenation, or N-alkylation reactions.

The requested article on the "" with the specified subsections cannot be generated at this time due to the absence of published research findings on this particular compound for the outlined catalytic transformations.

Extensive searches have been conducted to locate data on the catalytic behavior of this compound. However, the scientific literature focuses on other structurally related fluorinated organoboranes, such as Tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), Tris(2,4,6-trifluorophenyl)borane, and Tris[3,5-bis(trifluoromethyl)phenyl]borane. While these compounds exhibit rich catalytic activity in the requested reaction types, this information does not directly apply to this compound and therefore cannot be used to generate the requested content, which is strictly focused on the specified compound.

Further research and publication of studies involving this compound are necessary to provide the detailed research findings required for an article of this nature.

Based on a comprehensive review of available scientific literature, it is not possible to generate a detailed article on the mechanistic insights into This compound -mediated processes that adheres to the specific outline provided.

The search for experimental and computational studies, key intermediates, transition state analyses, and kinetic data for this compound did not yield the specific research findings necessary to populate the requested sections and subsections.

The vast majority of research on related triarylborane catalysts focuses extensively on Tris(pentafluorophenyl)borane , B(C₆F₅)₃. While this compound is a potent Lewis acid used in a wide range of catalytic reactions, its electronic and steric properties differ significantly from this compound. Substituting information about Tris(pentafluorophenyl)borane would be scientifically inaccurate and would not reflect the specific reactivity and mechanistic pathways of the requested compound.

Therefore, due to the lack of specific published data on the reaction pathways, catalytic cycles, key intermediates, transition states, and kinetic profiles for this compound, this article cannot be generated at this time.

Coordination and Anion Binding Chemistry of Tris 4 Fluoromethyl Phenyl Borane

Adduct Formation with Neutral and Anionic Lewis Bases

Triarylboranes are archetypal Lewis acids due to the electron-deficient nature of their central boron atom, which possesses a vacant p-orbital. acs.org This inherent electrophilicity drives their tendency to form stable adducts with a wide range of Lewis bases—species that can donate a pair of electrons. The strength of this interaction and the stability of the resulting adduct are directly related to the Lewis acidity of the borane (B79455) and the Lewis basicity of the donor molecule. nih.gov

For Tris[4-(fluoromethyl)phenyl]borane, the boron center is rendered more electrophilic by the inductive effect of the three 4-(fluoromethyl)phenyl substituents. It readily forms four-coordinate dative adducts with both neutral and anionic Lewis bases. chemicalbook.comsigmaaldrich.com With neutral bases such as ethers, phosphines, or amines, the borane accepts a lone pair of electrons to form a neutral adduct. In the case of anionic Lewis bases, such as halides or hydrides, the reaction results in the formation of a tetra-coordinate borate (B1201080) anion. wikipedia.org

The Lewis acidity of this compound is expected to be significant, falling within the range of other halogenated triarylboranes. This makes it capable of forming stable complexes even with weak Lewis bases. chemicalbook.com The formation of these adducts can be monitored by various spectroscopic techniques, notably by a characteristic upfield shift of the boron signal in ¹¹B NMR spectroscopy, indicating the change in coordination from three to four.

Table 1: Illustrative Examples of Adduct Formation with Triarylboranes

Lewis Acid Lewis Base Adduct Type
Tris(pentafluorophenyl)borane (B72294) Diethyl ether Neutral Adduct
Tris(pentafluorophenyl)borane Triphenylphosphine Neutral Adduct
Tris(pentafluorophenyl)borane Hydride (H⁻) Anionic Adduct
Tris(pentafluorophenyl)borane Water Neutral Adduct

This table presents typical adduct formations for a well-studied analogue, Tris(pentafluorophenyl)borane, to illustrate the expected reactivity of this compound.

Anion Recognition and Sensing Applications of this compound

The strong Lewis acidic character of fluorinated triarylboranes makes them excellent candidates for anion recognition and sensing, a field of growing importance in environmental and biomedical diagnostics.

Fluoride (B91410) Ion Binding and Sensing Mechanisms

Triarylboranes exhibit a particularly high affinity for the fluoride ion (F⁻). This strong interaction is a result of the formation of a very stable boron-fluorine bond in the resulting tetra-coordinate fluoroborate complex. The binding event between a triarylborane and a fluoride ion is typically accompanied by noticeable changes in the electronic and photophysical properties of the molecule, which forms the basis for its use in sensory applications.

For this compound, the binding of a fluoride ion would lead to the formation of the [Tris[4-(fluoromethyl)phenyl]fluoroborate]⁻ anion. This structural change from a trigonal planar to a tetrahedral geometry at the boron center alters the electronic communication between the aryl rings and the boron atom. This alteration can be detected through several means:

UV-Visible Spectroscopy: The electronic absorption spectrum of the borane is expected to change upon fluoride binding. This can manifest as a blue or red shift (hypsochromic or bathochromic shift) of the absorption maxima, providing a colorimetric response.

Fluorescence Spectroscopy: Many triarylborane-based sensors are designed to be fluorescent. The binding of fluoride can either quench or enhance the fluorescence intensity, or shift the emission wavelength, providing a fluorometric signal. For instance, triarylborane-naphthalimide conjugates have been shown to be effective sensors for fluoride, with detection limits in the nanomolar range. rsc.org

NMR Spectroscopy: ¹⁹F NMR is a powerful tool for studying fluoride binding. The chemical shift of the bound fluoride is significantly different from that of the free ion in solution. Additionally, changes in the signals of the fluorine atoms on the 4-(fluoromethyl)phenyl groups could be observed.

The high affinity and selectivity for fluoride make these compounds promising for the development of sensitive detection methods.

Selectivity and Affinity for Other Anionic Species

A key feature of an effective anion sensor is its selectivity for the target anion over other potentially competing species present in the sample. Triarylboranes generally display a high degree of selectivity for fluoride over other halides such as chloride (Cl⁻), bromide (Br⁻), and iodide (I⁻). This preference is rooted in the hard and soft acid-base (HSAB) principle; the hard boron Lewis acid center preferentially binds to the hard fluoride Lewis base.

While the primary affinity is for fluoride, some triarylboranes have also been shown to bind other anions, such as cyanide (CN⁻). rsc.org The interaction with cyanide also results in the formation of a stable tetra-coordinate borate complex, often with an associated optical response. The selectivity profile of this compound would need to be experimentally determined but is expected to follow this general trend of F⁻ > CN⁻ >> Cl⁻, Br⁻, I⁻.

Table 2: Comparative Fluoride Ion Affinity (FIA) for Selected Lewis Acids

Compound Fluoride Ion Affinity (FIA) / kJ mol⁻¹
Tris(pentafluorophenyl)borane 389.3
Tris[3,5-bis(trifluoromethyl)phenyl]borane High
Tris(perfluorotolyl)borane Higher than Tris(pentafluorophenyl)borane

This table provides FIA values for highly fluorinated triarylboranes to contextualize the expected high affinity of this compound for fluoride. Specific experimental values for this compound are not currently available. The FIA for Tris(pentafluoroethyl)difluorophosphorane is reported as 389.3 kJ mol⁻¹. frontiersin.org

Exploration of this compound in Supramolecular Assemblies

Supramolecular chemistry involves the design and synthesis of complex chemical systems held together by non-covalent intermolecular forces. frontiersin.org The strong and directional nature of the Lewis acid-base interaction makes triarylboranes valuable building blocks (tectons) for the construction of well-defined supramolecular architectures.

The ability of this compound to act as a potent Lewis acid allows it to form predictable interactions with multidentate Lewis bases. For example, by combining a triarylborane with a ditopic Lewis base (a molecule with two electron-donating sites), it is possible to create one-dimensional polymeric chains or macrocyclic structures. The specific geometry and stability of these assemblies are dictated by the symmetry and binding affinity of the components.

Furthermore, the presence of fluoromethyl groups on the periphery of the phenyl rings introduces additional possibilities for intermolecular interactions that can guide the self-assembly process. These include:

Hydrogen Bonding: The fluorine atoms of the -CH₂F group can act as weak hydrogen bond acceptors.

Dipole-Dipole Interactions: The polar C-F bonds can engage in electrostatic interactions, further stabilizing the resulting supramolecular structure.

The introduction of fluorine into self-assembling systems has been shown to significantly influence the resulting architecture, often leading to more stable and robust lattices. nih.gov Therefore, this compound represents a potentially useful component for creating novel supramolecular materials with tailored structures and properties.

Advanced Spectroscopic and Structural Characterization of Tris 4 Fluoromethyl Phenyl Borane

High-Resolution NMR Spectroscopy (¹H, ¹¹B, ¹³C, ¹⁹F) for Structural Elucidation and Mechanistic Probes

No published high-resolution ¹H, ¹¹B, ¹³C, or ¹⁹F NMR spectra or detailed spectral data for Tris[4-(fluoromethyl)phenyl]borane could be located.

For structural elucidation, a full NMR analysis would be essential. Hypothetically, the expected spectra would show:

¹H NMR: Signals corresponding to the aromatic protons on the phenyl rings and a characteristic signal for the methylene (B1212753) protons of the -CH₂F group, likely showing coupling to the adjacent fluorine atom (²JHF).

¹³C NMR: Resonances for the distinct carbon atoms in the aromatic rings and the fluoromethyl group. The carbon of the -CH₂F group would exhibit a strong coupling to fluorine (¹JCF).

¹¹B NMR: A single, likely broad, resonance in the region typical for three-coordinate boranes, indicating the chemical environment of the central boron atom. For similar triarylboranes, these shifts often appear between +60 and +70 ppm.

¹⁹F NMR: A signal corresponding to the fluorine atom in the -CH₂F group.

Mechanistic studies often rely on NMR to observe the formation of adducts or intermediates in reactions. For instance, upon interaction with a Lewis base, significant changes in the ¹¹B and ¹⁹F NMR chemical shifts would be expected, but no such studies have been reported for this compound.

X-ray Crystallography for Solid-State Molecular Structures and Intermolecular Interactions

A crystal structure for this compound has not been deposited in crystallographic databases, and no publications feature its X-ray crystallographic analysis.

X-ray crystallography would reveal the precise solid-state molecular structure, including B-C bond lengths and C-B-C bond angles, which define the geometry around the boron center. Typically, tricoordinate triarylboranes adopt a propeller-like conformation with a trigonal planar BC₃ core. This analysis would also detail any significant intermolecular interactions in the solid state, such as C-H···F hydrogen bonds or π-π stacking, which influence the crystal packing.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Adduct Characterization

Specific Infrared (IR) or Raman spectra for this compound are not available in the reviewed literature. Such spectra would be used to identify characteristic vibrational modes of its functional groups, including:

Aromatic C-H and C=C stretching frequencies.

The B-C (aryl) stretching mode.

The C-F stretching frequency associated with the fluoromethyl group.

In studies of adduct formation with Lewis bases, shifts in these vibrational frequencies, particularly those involving the boron center, would provide evidence of coordination.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection

There are no published studies employing Electron Paramagnetic Resonance (EPR) spectroscopy to investigate radical species derived from this compound. EPR spectroscopy is the primary technique for detecting and characterizing species with unpaired electrons. It would be applicable to study the radical anion of this compound, which could potentially be formed via a one-electron reduction, or in the context of Frustrated Lewis Pair (FLP) chemistry where single-electron transfer (SET) processes can generate radical pairs.

Electrochemical Studies (e.g., Cyclic Voltammetry) for Redox Behavior and Electron Transfer Processes

No electrochemical data, such as from cyclic voltammetry (CV), has been reported for this compound. Electrochemical studies are crucial for determining the redox properties of a molecule, including its reduction and oxidation potentials. For triarylboranes, CV is often used to assess their Lewis acidity by measuring the potential at which the borane (B79455) undergoes a one-electron reduction to form a radical anion. This information is vital for applications in catalysis and electronics, but is not available for this specific compound.

Future Directions and Potential Applications of Tris 4 Fluoromethyl Phenyl Borane Research

Discovery of Novel Reactivity Patterns and Catalytic Transformations

Currently, there are no specific studies detailing the reactivity patterns or catalytic transformations of Tris[4-(fluoromethyl)phenyl]borane. However, based on related compounds, future research could explore its potential as a Lewis acid catalyst. For instance, Tris(2,4,6-trifluorophenyl)borane has proven to be a highly effective metal-free catalyst for the hydroboration of a wide range of unsaturated substrates, including alkynes, aldehydes, and imines. nih.govresearchgate.netcardiff.ac.uk Similarly, Tris[3,5-bis(trifluoromethyl)phenyl]borane is known to catalyze the hydroboration of alkenes and imines. nih.gov Research into this compound could investigate similar hydroboration reactions, as well as its utility in frustrated Lewis pair (FLP) chemistry for small molecule activation, such as H₂ activation. rsc.org

Integration of this compound into Polymerization Processes and Materials Science

There is no available data on the use of this compound in polymerization or materials science. The field widely utilizes other boranes; for example, B(C₆F₅)₃ is a key co-catalyst in olefin polymerization. Boron-containing materials, particularly those with specific fluorine substituents, are also investigated for applications in organic photovoltaics (OPVs) and as components of non-coordinating electrolytes. acs.orgacs.org Future studies could assess the electronic properties of this compound to determine its suitability for such applications in organic electronics or as a component in advanced polymer synthesis.

Development of Heterogeneous Catalytic Systems Utilizing Immobilized this compound

The development of heterogeneous catalysts through the immobilization of homogeneous catalysts is a significant area of research aimed at improving catalyst recovery and reusability. While protocols exist for creating heterogeneous catalysts from other molecules, such as palladium nanoparticles on polymer supports rsc.org, no studies have been published on the immobilization of this compound. Future work in this area would first require the establishment of its catalytic activity in a homogeneous system. If proven effective, subsequent research could focus on anchoring the borane (B79455) to solid supports like silica, polymers, or metal-organic frameworks to create recyclable catalytic systems.

Computational Design and Prediction of Enhanced Boron Lewis Acids Based on this compound Derivatives

Computational methods, such as calculating fluoride (B91410) ion affinity (FIA) or hydride ion affinity (HIA), are powerful tools for predicting the Lewis acidity of boranes. cardiff.ac.ukrsc.org Such studies have been conducted for a wide array of fluorinated triarylboranes to understand how the position and number of fluorine or trifluoromethyl substituents affect acidity and catalytic performance. cardiff.ac.ukdntb.gov.uanih.gov Although no computational studies have been specifically published for this compound, this approach represents a critical future research direction. Theoretical calculations could predict its Lewis acidity relative to established boranes and guide the synthesis of new derivatives with potentially enhanced catalytic properties.

Exploration of Biomedical or Environmental Applications

There is no literature available exploring the biomedical or environmental applications of this compound. Research into related structures includes the investigation of phosphine-borane derivatives for biomedical uses, such as potential progesterone (B1679170) receptor antagonists nih.gov, and the use of borane catalysts for the dehydrogenation of N-heterocycles, a reaction relevant to the synthesis of pharmaceuticals. bohrium.com Any future exploration of this compound in these fields would need to begin with fundamental studies of its reactivity, stability, and interaction with biologically relevant molecules.

Q & A

Basic: What are the standard protocols for synthesizing Tris[4-(fluoromethyl)phenyl]borane, and how can purity be ensured?

Methodological Answer:
The synthesis typically involves lithium-halogen exchange reactions. For example, brominated precursors (e.g., 4-(fluoromethyl)bromobenzene) are treated with n-BuLi at low temperatures (−77°C) to generate aryl lithium intermediates, which react with boron tribromide (BBr₃) . Purification is achieved via recrystallization in hot acetic acid or toluene, followed by vacuum drying. Purity (>95%) is confirmed by ¹⁹F NMR to detect residual fluorinated byproducts and elemental analysis .

Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹¹B NMR : Identifies boron environment shifts (δ ~70–90 ppm for triarylboranes) .
  • ¹⁹F NMR : Resolves fluoromethyl substituent patterns and detects impurities .
  • X-ray Diffraction : Resolves molecular geometry (e.g., B–C bond lengths, ~1.59–1.63 Å) and confirms steric effects .
  • Elemental Analysis : Validates stoichiometry (C, H, B, F percentages) .

Advanced: How does the electronic environment of this compound influence its Lewis acidity compared to other triarylboranes?

Methodological Answer:
Lewis acidity is quantified via:

  • Gutmann-Beckett Method : Measures ³¹P NMR shifts of Et₃PO adducts (higher shifts = stronger acidity). For example, Tris[3,5-bis(CF₃)phenyl]borane shows ~9% higher acidity than B(C₆F₅)₃ .
  • Fluoride-Ion Affinity (FIA) : Computational DFT calculations (e.g., using B3LYP/6-311+G(d)) predict FIA values. This compound’s FIA is expected to exceed B(C₆F₅)₃ due to inductive effects of fluoromethyl groups .
  • Comparative Catalytic Assays : Test hydroboration yields with alkenes; higher yields indicate stronger acidity .

Advanced: What experimental approaches can elucidate the mechanism of hydrogen activation by this compound in frustrated Lewis pair (FLP) systems?

Methodological Answer:

  • Kinetic Isotope Effect (KIE) Studies : Compare H₂ vs. D₂ activation rates using GC-MS to identify rate-determining steps (e.g., heterolytic cleavage) .
  • In Situ NMR Monitoring : Track H₂ splitting intermediates (e.g., [B–H⁻][L⁺] species) at low temperatures .
  • Electrochemical Analysis : Cyclic voltammetry reveals redox potentials linked to H₂ activation efficiency. For example, isomers with lower reduction potentials show higher activity .

Advanced: How to design a study comparing the catalytic efficiency of this compound with other fluorinated triarylboranes in hydroboration reactions?

Methodological Answer:

  • Substrate Scope Screening : Test hydroboration of alkenes, alkynes, and imines under standardized conditions (e.g., 1 mol% catalyst, 25°C, THF solvent) .
  • Competitive Experiments : Mix two boranes in one reaction and quantify product ratios via ¹H NMR or GC .
  • Turnover Frequency (TOF) Calculation : Monitor reaction progress over time (e.g., by in situ IR) to compare TOF values .
  • Thermodynamic Profiling : Measure activation barriers (ΔG‡) via Eyring analysis using variable-temperature kinetics .

Advanced: How can researchers address solubility challenges when using this compound in polar reaction media?

Methodological Answer:

  • Co-Solvent Systems : Use toluene/THF mixtures (e.g., 4:1 v/v) to enhance solubility without deactivating the catalyst .
  • Ionic Liquids : Employ [BMIM][NTf₂] to stabilize borane catalysts in polar environments .
  • Derivatization : Synthesize borate salts (e.g., [K⁺][B−]) via metathesis with K(C₆F₅) for improved aqueous compatibility .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • Moisture Avoidance : Use Schlenk lines or gloveboxes (O₂/H₂O < 1 ppm) to prevent hydrolysis .
  • PPE : Wear fluorinated gloves (e.g., Viton®) and safety goggles due to fluoromethyl group reactivity .
  • Waste Disposal : Quench residues with ethanol/water mixtures to neutralize residual boron species .

Advanced: How can computational modeling predict the reactivity of this compound in non-classical catalytic cycles?

Methodological Answer:

  • DFT Calculations : Optimize transition states (e.g., H₂ cleavage) using M06-2X/def2-TZVP to identify activation barriers .
  • NBO Analysis : Quantify charge transfer between boron and substrates (e.g., alkenes) to predict regioselectivity .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF vs. hexane) on catalytic turnover .

Advanced: What strategies validate the formation of this compound adducts with weak Lewis bases (e.g., CO₂)?

Methodological Answer:

  • IR Spectroscopy : Detect shifts in ν(C=O) (e.g., ~1,650 → 1,580 cm⁻¹ for CO₂ adducts) .
  • X-ray Crystallography : Resolve B–O bond lengths (~1.45–1.50 Å for CO₂ adducts) .
  • TGA-MS : Monitor adduct decomposition temperatures (e.g., CO₂ release at 120–150°C) .

Advanced: How to resolve contradictions in reported catalytic activities of fluorinated triarylboranes across studies?

Methodological Answer:

  • Standardized Assays : Replicate reactions under identical conditions (solvent, temperature, substrate ratios) .
  • Impurity Profiling : Use LC-MS to detect trace water or halides that deactivate catalysts .
  • Cross-Study Meta-Analysis : Compare turnover numbers (TON) normalized to substrate/catalyst ratios .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.